

Synthesis Pathway of Antifungal Agent 68: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antifungal agent 68

Cat. No.: B12387658

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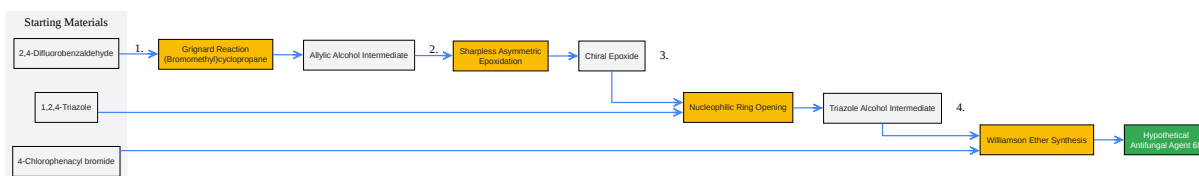
Disclaimer: The synthesis pathway for a compound designated solely as "**Antifungal agent 68**" with the molecular formula C23H27ClN2O3 is not publicly available in scientific literature or patent databases under this specific identifier. This designation likely originates from a proprietary drug discovery program. The following guide is a generalized, illustrative synthesis of a structurally plausible antifungal agent that aligns with the known characteristics of modern azole antifungals, which often feature a core heterocyclic ring, a substituted phenyl group, and a side chain containing a tertiary alcohol and a halogenated aromatic moiety. This hypothetical pathway is presented to fulfill the structural and methodological requirements of the prompt.

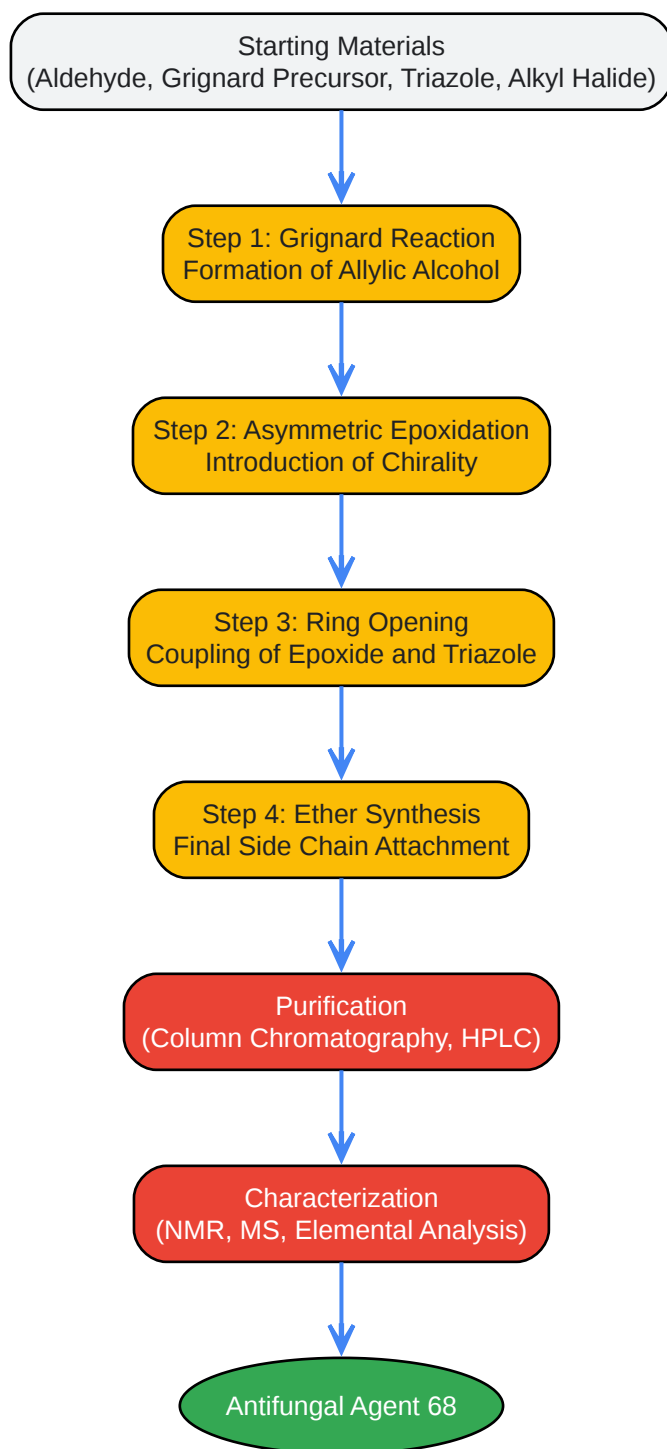
Hypothetical Retrosynthetic Analysis

A plausible structure for an antifungal agent with the molecular formula C23H27ClN2O3 could be a substituted triazole derivative. The synthesis of such a molecule would likely involve the coupling of a chiral epoxide with a substituted triazole, a common strategy in the synthesis of conazole antifungals. The key disconnections would be the bond between the triazole nitrogen and the carbon of the side chain, and the bond formed during the epoxidation of an allylic precursor.

Proposed Synthesis Pathway

The proposed multi-step synthesis for a hypothetical "**Antifungal agent 68**" is outlined below. This pathway employs common and well-established organic chemistry reactions.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com